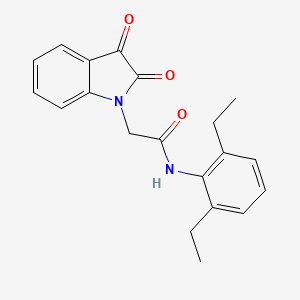![molecular formula C27H31N3O2 B4079172 N-[4-(4-benzyl-1-piperazinyl)phenyl]-3-propoxybenzamide](/img/structure/B4079172.png)
N-[4-(4-benzyl-1-piperazinyl)phenyl]-3-propoxybenzamide
Overview
Description
N-[4-(4-benzyl-1-piperazinyl)phenyl]-3-propoxybenzamide, also known as BRL-15572, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been shown to have various biochemical and physiological effects.
Mechanism of Action
N-[4-(4-benzyl-1-piperazinyl)phenyl]-3-propoxybenzamide acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor. It binds to the receptor and prevents the activation of downstream signaling pathways, leading to a decrease in dopamine release. This mechanism of action has been shown to be effective in reducing addictive behaviors and improving cognitive function in animal models.
Biochemical and Physiological Effects:
N-[4-(4-benzyl-1-piperazinyl)phenyl]-3-propoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to decrease cocaine self-administration in rats, suggesting its potential as a treatment for drug addiction. It has also been shown to improve cognitive function and memory in animal models, suggesting its potential as a treatment for neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-[4-(4-benzyl-1-piperazinyl)phenyl]-3-propoxybenzamide has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D3 receptor, which allows for specific targeting of this receptor in experiments. It has also been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies.
However, there are also some limitations to using N-[4-(4-benzyl-1-piperazinyl)phenyl]-3-propoxybenzamide in lab experiments. Its high affinity for the dopamine D3 receptor may result in off-target effects, which can complicate the interpretation of experimental results. Additionally, its effects may vary depending on the animal model used, which can limit its applicability to certain research questions.
Future Directions
There are several future directions for research on N-[4-(4-benzyl-1-piperazinyl)phenyl]-3-propoxybenzamide. One potential area of research is the development of more selective and potent antagonists of the dopamine D3 receptor, which can improve the specificity and efficacy of experimental interventions. Another area of research is the investigation of the role of the dopamine D3 receptor in other neurological and psychiatric disorders, such as depression and anxiety. Finally, the potential therapeutic applications of N-[4-(4-benzyl-1-piperazinyl)phenyl]-3-propoxybenzamide for these disorders should be explored further, with the aim of developing new treatments for these conditions.
Scientific Research Applications
N-[4-(4-benzyl-1-piperazinyl)phenyl]-3-propoxybenzamide has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in various neurological and psychiatric disorders such as addiction, schizophrenia, and Parkinson's disease. N-[4-(4-benzyl-1-piperazinyl)phenyl]-3-propoxybenzamide has been used as a tool to study the role of the dopamine D3 receptor in these disorders and to develop potential therapeutic agents.
properties
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O2/c1-2-19-32-26-10-6-9-23(20-26)27(31)28-24-11-13-25(14-12-24)30-17-15-29(16-18-30)21-22-7-4-3-5-8-22/h3-14,20H,2,15-19,21H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLNTSWCUIWUCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-propoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(2-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4079092.png)
![N-benzyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4079097.png)
![benzyl 2-ethyl-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4079124.png)
![7-tert-butyl-3-[2-(4-morpholinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4079132.png)
![4-phenyl-N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4079136.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylcyclohexyl)acetamide](/img/structure/B4079146.png)
![N-{1-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B4079151.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-phenylacetamide](/img/structure/B4079161.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B4079167.png)

![7-(difluoromethyl)-5-(4-methoxyphenyl)-3-[(2-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4079183.png)
![4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4079190.png)
![2-[(2-furylmethyl)amino]-5-nitro-N-phenylbenzamide](/img/structure/B4079199.png)